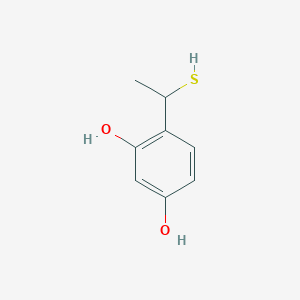
4-(1-Sulfanylethyl)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Sulfanylethyl)benzene-1,3-diol is an organic compound with the molecular formula C8H10O2S and a molecular weight of 170.23 g/mol . This compound is characterized by the presence of a benzene ring substituted with a sulfanylethyl group and two hydroxyl groups at the 1 and 3 positions . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Sulfanylethyl)benzene-1,3-diol typically involves the reaction of a suitable benzene derivative with a sulfanylethylating agent under controlled conditions . One common method involves the use of 4-hydroxybenzaldehyde as the starting material, which undergoes a series of reactions including sulfonation, reduction, and hydroxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1-Sulfanylethyl)benzene-1,3-diol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The sulfanylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-(1-Sulfanylethyl)benzene-1,3-diol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(1-Sulfanylethyl)benzene-1,3-diol involves its interaction with molecular targets and pathways within biological systems. The compound’s hydroxyl groups can participate in redox reactions, contributing to its antioxidant activity . Additionally, the sulfanylethyl group may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure with hydroxyl groups at the 1 and 2 positions.
Resorcinol (1,3-dihydroxybenzene): Similar structure with hydroxyl groups at the 1 and 3 positions.
Hydroquinone (1,4-dihydroxybenzene): Similar structure with hydroxyl groups at the 1 and 4 positions.
Uniqueness
4-(1-Sulfanylethyl)benzene-1,3-diol is unique due to the presence of the sulfanylethyl group, which imparts distinct chemical and biological properties compared to other dihydroxybenzenes .
Properties
Molecular Formula |
C8H10O2S |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
4-(1-sulfanylethyl)benzene-1,3-diol |
InChI |
InChI=1S/C8H10O2S/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,9-11H,1H3 |
InChI Key |
WYMDWBKZUATUOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


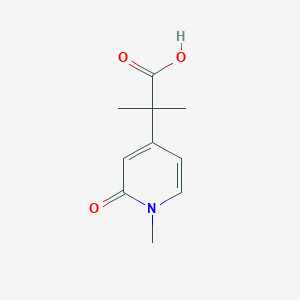
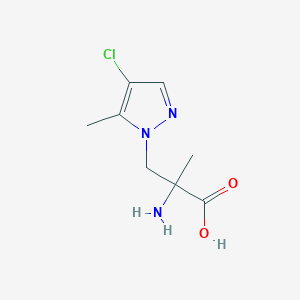

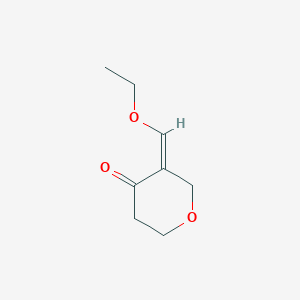
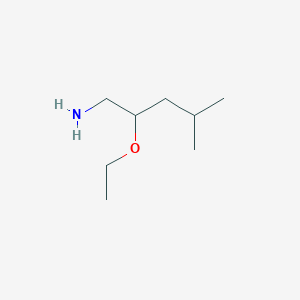
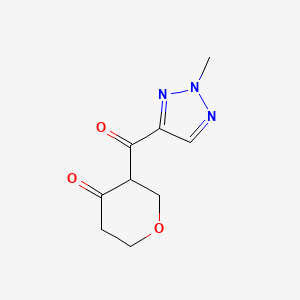

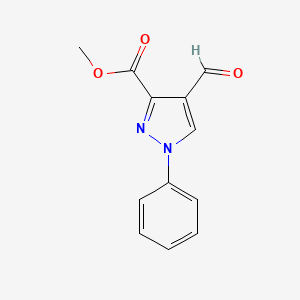
![1-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13298336.png)
![2-[(But-3-yn-2-yl)amino]-5-methylbenzoic acid](/img/structure/B13298339.png)
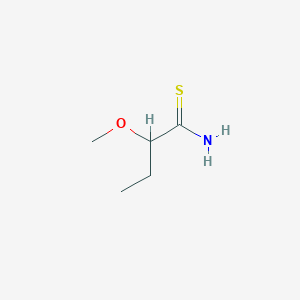
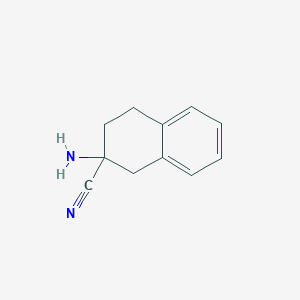
![2-[(Azetidin-3-yloxy)methyl]-6-methylpyridine](/img/structure/B13298364.png)
![7-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13298370.png)
